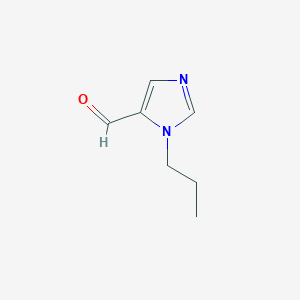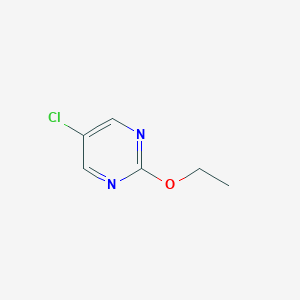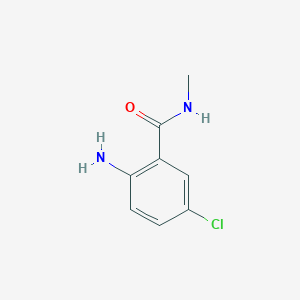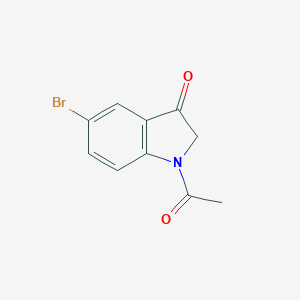
1-propyl-1H-imidazole-5-carbaldehyde
Übersicht
Beschreibung
“1-propyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 199192-25-1 . It has a molecular weight of 138.17 and its IUPAC name is 1-propyl-1H-imidazole-5-carbaldehyde .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .
Molecular Structure Analysis
The molecular structure of “1-propyl-1H-imidazole-5-carbaldehyde” is represented by the InChI code: 1S/C7H10N2O/c1-2-3-9-6-8-4-7(9)5-10/h4-6H,2-3H2,1H3 .
Physical And Chemical Properties Analysis
“1-propyl-1H-imidazole-5-carbaldehyde” is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Imidazole Derivatives
- Imidazole derivatives, such as 1-propyl-1H-imidazole-5-carbaldehyde, are significant in synthesizing biologically active molecules. These compounds, including 4-methyl-5-imidazole carbaldehyde derivatives, are key building blocks in medicinal chemistry, used for developing new compounds with potential biological activities (Orhan et al., 2019).
Development of Imidazole-5-Carbaldehydes via Copper-Catalyzed Oxidative Coupling
- 1,2,4-Tri-substituted-1H-imidazole-5-carbaldehydes are synthesized through copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This method features aldehyde preservation and uses affordable catalysts under mild conditions, highlighting a practical approach in synthesizing imidazole derivatives (Li et al., 2015).
Crystal Structure Analysis
- The crystal structure of similar imidazole derivatives, like 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, has been determined through X-ray crystallography. This analysis is crucial for understanding the physical properties and potential applications of these compounds in various scientific fields (Selvanayagam et al., 2010).
Gold(I)-Catalyzed Synthesis of Imidazole Derivatives
- Gold(I) catalysis has been utilized to synthesize fluorinated imidazole derivatives from propargyl amidines. This process includes the formation of 5-fluoromethyl imidazoles and imidazole-5-carbaldehydes, demonstrating a versatile method for creating functionalized imidazole compounds (Li et al., 2013).
Synthesis of pH-Sensitive Spin Probes
- 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime oxides, related to the imidazole-5-carbaldehyde class, are synthesized for developing pH-sensitive spin probes. These probes have potential applications in analytical chemistry and medical diagnostics (Kirilyuk et al., 2003).
Derivatives for Biological Activity
- The reduction and conversion of 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes into derivatives like chloromethyl and fluoromethyl have been studied. These derivatives are used to produce compounds with potential biological activity, indicating the importance of imidazole derivatives in the development of new bioactive molecules (Chornous et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-propylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-9-6-8-4-7(9)5-10/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHVLOXIAQFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-1H-imidazole-5-carbaldehyde | |
CAS RN |
199192-25-1 | |
| Record name | 1-propyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)



![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)

![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)